TN-16

描述

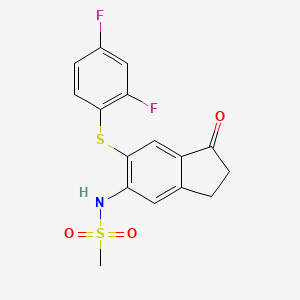

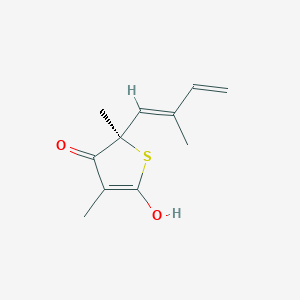

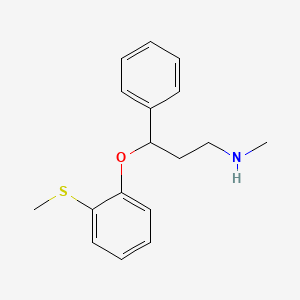

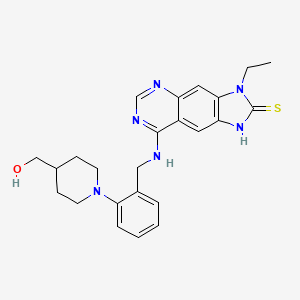

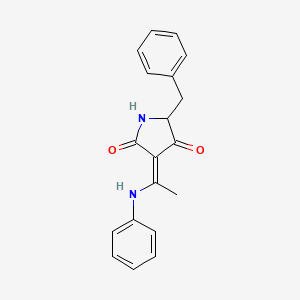

3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione (TN-16): is a synthetic compound known for its potent inhibitory effects on microtubule polymerization.

科学研究应用

TN-16 在科学研究中具有广泛的应用,包括:

化学: 用作研究微管聚合及其抑制的模型化合物。

生物学: 研究其对细胞分裂的影响及其作为抗癌剂的潜力。

医学: 探索其在治疗各种癌症方面的治疗潜力,通过阻止肿瘤细胞的有丝分裂。

作用机制

TN-16 通过与微管蛋白上的秋水仙碱位点结合发挥作用,微管蛋白是一种形成微管的蛋白质。这种结合抑制了微管蛋白聚合成微管,导致细胞内微管网络的破坏。 结果,this compound 可以将细胞阻滞在细胞分裂的中期阶段,阻止其增殖 .

生化分析

Biochemical Properties

TN-16 is known to inhibit microtubule assembly . It interacts with tubulin, a globular protein that is the main constituent of microtubules . The nature of this interaction involves this compound binding to the colchicine site on tubulin , which disrupts the assembly of microtubules and promotes their dissociation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly tumor cells . It arrests the mitosis of tumor cells at metaphase . This disruption of the cell cycle can lead to cell death, thereby exerting its anti-tumor effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the colchicine site on tubulin . This binding prevents the stabilization of microtubules in taxol-treated cells and blocks the cell cycle in M-phase . Additionally, this compound can prevent the b-TrCP-mediated degradation of the transcription factor Gli2, leading to the up-regulation of BMP-2 and supporting a role for microtubule formation in the regulation of bone formation .

Temporal Effects in Laboratory Settings

This compound has been used as a microtubule disrupting agent to study its effect on autophagic processes in human and mouse mammary carcinoma cell lines . Over time, this compound continues to disrupt microtubule assembly, leading to sustained effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is likely to be associated with microtubules, given its role in disrupting microtubule assembly

准备方法

合成路线和反应条件: TN-16 是通过一系列化学反应合成的,涉及苯胺与苄基吡咯烷-2,4-二酮的缩合。 反应通常需要二甲基亚砜 (DMSO) 等溶剂,并在受控温度条件下进行 .

工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的记录,但其合成通常遵循与实验室制备相同的原理,只是规模更大以满足工业需求。 这包括优化反应条件以确保最终产品的高产率和纯度 .

化学反应分析

反应类型: TN-16 会经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成不同的衍生物。

还原: 还原反应可以改变 this compound 上的官能团,改变其化学性质。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生不同的氧化衍生物,而还原可以产生 this compound 的还原形式 .

相似化合物的比较

类似化合物:

秋水仙碱: 与 TN-16 类似,秋水仙碱与微管蛋白结合并抑制微管聚合。 this compound 具有不同的结合机制,并且可能具有不同的药代动力学特性。

紫杉醇: 另一种微管靶向剂,紫杉醇稳定微管而不是抑制其聚合。

This compound 的独特性: this compound 独特地结合了微管蛋白上的秋水仙碱位点,并对其微管聚合具有强烈的抑制活性。 其独特的化学结构和结合机制使其成为研究微管动力学和开发新型抗癌疗法的一种宝贵化合物 .

属性

IUPAC Name |

2-benzyl-3-hydroxy-4-(C-methyl-N-phenylcarbonimidoyl)-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13(20-15-10-6-3-7-11-15)17-18(22)16(21-19(17)23)12-14-8-4-2-5-9-14/h2-11,16,22H,12H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXKJZIDPGITHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1)C2=C(C(NC2=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33016-12-5 | |

| Record name | TN 16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033016125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33016-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 33016-12-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TN-16?

A1: this compound is a microtubule inhibitor that primarily acts by disrupting microtubule assembly. [, ] Microtubules are essential components of the cytoskeleton and play crucial roles in cell division, intracellular transport, and cell shape maintenance.

Q2: How does this compound's interaction with microtubules affect cancer cells?

A2: By inhibiting microtubule assembly, this compound disrupts the formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death in rapidly dividing cancer cells. []

Q3: Does this compound affect autophagy?

A3: Research suggests that this compound can block autophagic flux, leading to the accumulation of autophagic vacuoles within the cells. [] This blockade, along with apoptosis induction, contributes to cancer cell death. []

Q4: Does this compound solely target microtubules?

A4: While initially recognized as a colchicine site binder on tubulin, further research has revealed that this compound may interact with other targets, potentially expanding its therapeutic applications. For instance, computational studies have suggested p38α as a potential target of this compound. [] This prediction was further validated by in vitro kinase assays, highlighting this compound's potential as a low-micromolar p38α inhibitor. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. This information would need to be sourced from additional chemical databases or literature.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research excerpts lack detailed spectroscopic data for this compound. For comprehensive information on spectroscopic characteristics, such as NMR, IR, or mass spectrometry data, consult additional chemical databases or publications.

Q7: Is there information available on the material compatibility and stability of this compound under various conditions?

A7: The provided research excerpts primarily focus on the biological activity and mechanism of action of this compound. Information regarding its material compatibility and stability under different conditions (temperature, pH, solvents) is not discussed and would require further investigation.

Q8: Does this compound exhibit catalytic properties?

A8: The available research focuses on the biological activity of this compound as a microtubule inhibitor. There is no evidence or discussion about this compound possessing catalytic properties.

Q9: How has computational chemistry been used to study this compound?

A9: Computational studies, particularly using the Ligand-based Interaction Fingerprint (LIFt) approach, have been instrumental in understanding the polypharmacology of this compound. [, ] These studies have provided insights into the binding modes of this compound with tubulin and predicted potential off-targets, including its interaction with p38α. [, ]

Q10: How do structural modifications of this compound influence its biological activity?

A10: While the provided excerpts don't delve into specific SAR studies, they highlight the importance of certain structural features for this compound's activity. For instance, its interaction with the colchicine binding site on tubulin suggests that the phenyl and benzyl rings within its structure are crucial for binding. [, ] Further research involving the synthesis and evaluation of this compound analogs is needed to establish a detailed SAR profile.

Q11: What is known about the stability and formulation of this compound?

A11: The provided research excerpts primarily focus on this compound's in vitro activity and lack information regarding its stability under various storage conditions or formulation strategies to enhance its solubility, bioavailability, or stability.

Q12: What are some key historical milestones in the research of this compound?

A27: While the provided excerpts do not offer a historical timeline, key milestones include:* Initial identification: this compound's discovery and characterization as a synthetic compound with anti-tumor properties. [] * Mechanism of action elucidation: Determining this compound's primary mechanism of action as a microtubule assembly inhibitor. [, ]* Polypharmacology investigation: Using computational approaches like LIFt to explore the possibility of this compound interacting with targets beyond tubulin, such as p38α. [, ]

Q13: Are there any cross-disciplinary applications or synergies emerging from this compound research?

A13: The research on this compound demonstrates interdisciplinary collaboration between:

- Biology: Investigating its effects on cell division, microtubule dynamics, and autophagy. [, ]

- Chemistry: Exploring its synthesis, structural modifications, and structure-activity relationships. [, ]

- Computational Chemistry: Utilizing modeling and simulations to predict potential targets and understand its polypharmacology. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。